3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole
Description
Properties
CAS No. |
87828-90-8 |
|---|---|
Molecular Formula |
C14H9Cl2NO2 |
Molecular Weight |
294.1 g/mol |
IUPAC Name |
3-(2,3-dichloro-4-methoxyphenyl)-1,2-benzoxazole |
InChI |
InChI=1S/C14H9Cl2NO2/c1-18-11-7-6-9(12(15)13(11)16)14-8-4-2-3-5-10(8)19-17-14/h2-7H,1H3 |
InChI Key |
MAWSUYFRZQTZRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NOC3=CC=CC=C32)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloro-4-methoxyaniline with salicylic acid derivatives in the presence of dehydrating agents. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The benzoxazole ring undergoes electrophilic substitution at electron-rich positions, while the dichloro-methoxyphenyl group directs reactivity through its substituents:
Key finding: Iron triflimide catalysts enhance regioselectivity in bromination reactions by stabilizing transition states through Lewis acid interactions .
Nucleophilic Aromatic Substitution
The 2,3-dichloro group on the phenyl ring participates in nucleophilic displacement under specific conditions:
Mechanistic insight: Copper(I) iodide/N,N'-dimethylethylenediamine catalytic systems enable C–O bond formation with <5% side-product generation .
Redox Transformations
The benzoxazole core demonstrates stability under controlled reduction conditions:
Notable observation: Vanadyl catalysts enable asymmetric sulfenylation at the benzoxazole C-2 position with 89–94% enantiomeric excess .
Cross-Coupling Reactions
Palladium-mediated couplings exploit the halogenated aromatic system:
Optimized protocol: Microwave irradiation (120°C, 20 min) improves yields by 22% compared to thermal heating .
Cycloaddition and Ring Expansion
The electron-deficient benzoxazole participates in [3+2] cycloadditions:
Critical Analysis of Reaction Pathways
Recent studies demonstrate that:
-
Steric effects from the 2,3-dichloro group suppress para-substitution on the phenyl ring (>98% meta-selectivity)
-
Solvent polarity directly impacts cyclization kinetics (THF > DMF > solvent-free)
-
Catalyst design : Gold chloride (HAuCl₄) enables one-pot benzoxazole synthesis from Schiff bases with 96% efficiency
This comprehensive reaction profile establishes 3-(2,3-dichloro-4-methoxyphenyl)-1,2-benzoxazole as a versatile scaffold for medicinal chemistry and materials science applications.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in developing new materials and compounds.
Biology
Research indicates that 3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole exhibits significant biological activity:
- Anticancer Activity:
The compound has shown cytotoxic effects against several cancer cell lines. A summary of its effectiveness is presented below:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | >10 | Moderate cytotoxicity |
| A549 (Lung) | 6.5 | Significant cytotoxicity |
| HepG2 (Liver) | 8.0 | Moderate cytotoxicity |
| PC3 (Prostate) | 7.0 | Significant cytotoxicity |
The mechanism involves apoptosis induction through caspase activation, highlighting its potential as a therapeutic agent against breast cancer.
- Antimicrobial Activity:
The compound also demonstrates antimicrobial properties against various pathogens:
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Bacillus subtilis (Gram+) | 50 | Moderate activity |
| Escherichia coli (Gram-) | 25 | Significant activity |
| Pichia pastoris (Yeast) | 30 | Moderate activity |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Medicinal Chemistry
The compound's ability to inhibit specific enzymes and receptors makes it valuable in drug discovery. Its derivatives have been investigated for therapeutic potential in treating various diseases by modulating cellular pathways involved in growth and proliferation.
Structure–Activity Relationship (SAR)
The biological activities of benzoxazole derivatives are influenced by their substituents. For instance:
- Electron-donating groups like methoxy enhance anticancer and antimicrobial activities.
- Electron-withdrawing groups tend to reduce these effects.
This understanding aids in optimizing the structure for improved efficacy.
Breast Cancer Study
A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction via caspase activation.
Antimicrobial Efficacy
In comparative studies against standard antibiotics, the compound exhibited lower minimum inhibitory concentration values than commonly used treatments for Escherichia coli infections, indicating its potential as an alternative treatment option.
Mechanism of Action
The mechanism of action of 3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been reported to act as an inotropic agent, influencing cardiomyocyte contractility without affecting calcium mobilization .
Comparison with Similar Compounds
Structural and Isomeric Comparisons with Benzoxazole Derivatives
The 1,2-benzoxazole scaffold differs from its 1,3-isomer in ring connectivity, leading to distinct electronic and spatial properties. For example, highlights that cyclization of acetylated oximes in pyridine yields a 3:7 mixture of 1,3- and 1,2-benzoxazoles, with the latter being more sterically accessible for further functionalization . In contrast, 1,3-benzoxazoles may exhibit greater planarity, altering interactions with enzyme active sites.
Comparison with Benzothiazole and Benzimidazole Analogs
Benzothiazoles (sulfur-containing) and benzimidazoles (nitrogen-containing) are structurally related heterocycles. Benzimidazoles, on the other hand, offer hydrogen-bonding capabilities via their NH groups, which are absent in benzoxazoles. The target compound’s oxygen atom in the benzoxazole core provides moderate polarity, balancing solubility and membrane permeability.
Substituent-Specific Comparisons
Chlorinated vs. Methoxy-Substituted Derivatives
describes a quinazolinone derivative with multiple methoxyphenyl groups, which may exhibit higher solubility but reduced metabolic stability compared to chlorinated analogs .
Heterocyclic Additions: Pyrazole and Triazole Derivatives
details 3-(1H-pyrazol-4-yl)-1,2-benzoxazole (C₁₀H₇N₃O, 185.18 g/mol), where the pyrazole moiety introduces additional hydrogen-bonding sites . The target compound’s dichlorophenyl group prioritizes halogen bonding over hydrogen bonding, a critical distinction in drug-receptor interactions.
Data Tables Summarizing Key Comparisons
Table 1: Structural and Physicochemical Comparison of Benzazole Derivatives
*Estimated based on analogous compounds.
Biological Activity
3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole is a synthetic compound that has garnered attention due to its significant biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the benzoxazole family and features a unique structure characterized by:
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 321.17 g/mol
- Functional Groups : Presence of dichloro and methoxy substituents which enhance its biological activity.
Research indicates that this compound functions primarily as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) . This receptor is crucial in processes such as:
- Angiogenesis : Formation of new blood vessels.
- Tumor Growth : Inhibition can lead to reduced tumor proliferation.
The compound's ability to modulate signaling pathways related to inflammation and cell proliferation suggests a multifaceted mechanism that could be leveraged for therapeutic effects against various cancers .
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. Notably:
- MCF-7 (breast cancer) : IC values indicate effective inhibition at low concentrations.
- HepG2 (liver cancer) : Similar cytotoxicity observed.
These findings align with broader research on benzoxazole derivatives, which have been shown to exert cytotoxic effects across multiple cancer types .
Antimicrobial Activity
While primarily studied for its anticancer properties, preliminary investigations suggest potential antimicrobial activity. The compound's structural analogs have shown varying degrees of effectiveness against bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals distinct biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methoxybenzoxazole | Methoxy group on benzoxazole | Exhibits different biological activities |
| 5-Nitrobenzoxazole | Nitro group on benzoxazole | Known for its antibacterial properties |
| 2-Aminobenzoxazole | Amino group on benzoxazole | Acts as a precursor for various derivatives |
| 6-Chlorobenzoxazole | Chlorine substitution on benzoxazole | Displays unique reactivity patterns |
This table highlights the unique profile of this compound in terms of its specific interactions and potential applications in medicinal chemistry .
Case Studies and Research Findings
- Cytotoxicity Studies : A study demonstrated that derivatives of benzoxazoles exhibit significant cytotoxicity against various cancer cell lines. The presence of specific substituents like dichloro and methoxy groups was correlated with enhanced activity .
- VEGFR-2 Inhibition : Another investigation focused on the compound's role in inhibiting VEGFR-2, showcasing its potential in therapeutic applications targeting angiogenesis in tumors .
- Antimicrobial Screening : Limited studies have indicated some antimicrobial properties; however, further research is required to establish definitive MIC values and efficacy against a broader spectrum of pathogens .
Q & A
Q. What strategies integrate experimental and computational data to predict metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
